3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine
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Overview
Description
3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Fluorination: The fluorine atom can be introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a methoxide ion would yield a methoxy derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the triazole ring and halogen atoms could enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine
- 3-(4-Bromo-5-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine
- 3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-chloropyridine
Uniqueness
3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine is unique due to the specific combination of the triazole ring with bromine and fluorine atoms. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6BrFN4 |
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Molecular Weight |
257.06 g/mol |
IUPAC Name |
3-(4-bromo-5-methyltriazol-1-yl)-2-fluoropyridine |
InChI |
InChI=1S/C8H6BrFN4/c1-5-7(9)12-13-14(5)6-3-2-4-11-8(6)10/h2-4H,1H3 |
InChI Key |
CYKWZDWNEGNOBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=C(N=CC=C2)F)Br |
Origin of Product |
United States |
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